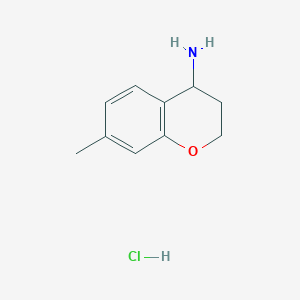

7-Methylchroman-4-amine hydrochloride

説明

BenchChem offers high-quality 7-Methylchroman-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylchroman-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-2-3-8-9(11)4-5-12-10(8)6-7;/h2-3,6,9H,4-5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKGPURQDGVONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCO2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Chroman Based Compounds in Scientific Inquiry

The scientific journey of chroman-based compounds has its roots in the study of natural products. One of the earliest chapters began with investigations into khellin (B1673630), a chromone (B188151) extracted from the seeds of the plant Ammi visnaga. researchgate.net This plant was used in ancient Egyptian folk medicine, and in the mid-20th century, isolated khellin was identified as an effective treatment for bronchial asthma. researchgate.net This discovery spurred the development of a series of synthetic benzopyrone analogues, including disodium (B8443419) cromoglycate, which became established clinical treatments. researchgate.net

Another significant milestone in the evolution of chroman-based research was the discovery and study of tocochromanols, a class of lipid-soluble compounds widely distributed in nature and commonly known as vitamin E. core.ac.uk The recognition of vitamin E's role as a potent free radical scavenger highlighted the importance of the chromanol ring system as a valuable pharmacophore, particularly in contexts involving oxidative stress. core.ac.uk

Over the years, research has expanded from these natural origins to the synthesis and evaluation of a vast library of chromane (B1220400) derivatives. nih.gov Scientists have systematically modified the basic chromane, chromone, and chroman-4-one skeletons to explore their therapeutic potential. nih.govgu.se This has led to the identification of chromane-based compounds with a wide array of biological activities, cementing the scaffold's importance in modern medicinal chemistry. core.ac.uknih.gov

Advanced Synthetic Methodologies for 7 Methylchroman 4 Amine Hydrochloride and Its Analogues

Stereoselective Synthesis Approaches for Chiral 7-Methylchroman-4-amine (B1317413) Hydrochloride Isomers

Controlling the stereochemistry at the C4 position of the chroman ring is critical for developing enantiomerically pure compounds. Two primary strategies for achieving this are asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Organocatalysis has emerged as a powerful tool for constructing chiral chroman derivatives. mdpi.com Bifunctional organocatalysts, such as those derived from quinine (B1679958) or amino acids, can activate both reactants simultaneously to facilitate highly stereoselective transformations. mdpi.comresearchgate.net

One prominent approach involves the asymmetric [4+2] cycloaddition of ortho-quinone methides with various dienophiles, catalyzed by chiral phosphoric acids (CPAs), to build the chroman framework with high enantioselectivity. researchgate.netmdpi.com Another effective method is the domino oxa-Michael-nitro-Michael reaction between 2-hydroxynitrostyrenes and nitroolefins. nih.govrsc.org This reaction, often catalyzed by squaramide-based organocatalysts, can produce polysubstituted chiral chromans with excellent diastereoselectivities and enantioselectivities (up to 99% ee). nih.govrsc.org The resulting nitro group can subsequently be reduced to the desired amine, providing a pathway to chiral chroman-4-amines.

Table 1: Examples of Asymmetric Catalysis for Chiral Chroman Synthesis

| Catalyst Type | Reaction | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Quinine-derived Squaramide | Oxa-Michael-Nitro-Michael Domino Reaction | Builds polysubstituted chroman core | Up to 99% nih.govrsc.org |

| Chiral Phosphoric Acid (CPA) | [4+2] Cycloaddition | Reacts o-quinone methides and vinylindoles | Up to 98% mdpi.com |

| Bifunctional Thiourea-tertiary amine | [4+2] Cyclization | Forms polycyclic chromane (B1220400) moieties | >99% researchgate.net |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis. tcichemicals.com

Popularized auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For instance, an achiral carboxylic acid can be converted into an N-acyloxazolidinone. Deprotonation followed by alkylation proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Subsequent cleavage of the auxiliary reveals a chiral carboxylic acid, which can be a precursor in a multi-step synthesis of the target chroman. Pseudoephedrine and the related pseudoephenamine are also effective chiral auxiliaries, particularly for the asymmetric alkylation of amides to create stereocenters, including quaternary ones. wikipedia.orgnih.gov While a direct application to 7-Methylchroman-4-amine is specific, these established principles can be applied to create chiral precursors that guide the stereochemistry during the formation of the chroman ring.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric Aldol (B89426) Reactions, Alkylations | Forms a rigid chelated intermediate, directing attack from the less hindered face. wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder, Alkylations | Steric blocking of one face of the enolate. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation of Amides | Forms a stable lithium chelate, directing electrophile attack. nih.gov |

Functional Group Interconversion Strategies for the Amine Moiety in 7-Methylchroman-4-amine Precursors

The introduction of the amine group at the C4 position is a key step. This is typically achieved by transforming a carbonyl group at that position, most commonly via reductive amination of the corresponding chroman-4-one.

Reductive amination is a highly versatile method for forming amines from carbonyl compounds. wikipedia.orgorganicreactions.org The process involves the reaction of a ketone or aldehyde—in this case, 7-methylchroman-4-one—with an amine source to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. libretexts.orgacsgcipr.org This method can be performed as a one-pot reaction. wikipedia.org

A variety of reducing agents can be employed, with the choice depending on the substrate's reactivity and functional group tolerance. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is selective for the iminium ion over the starting ketone. masterorganicchemistry.com A milder and often preferred alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic and highly efficient. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective, "green" alternative. wikipedia.orgacsgcipr.org

Table 3: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective for imines/iminium ions; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder, less toxic, and broadly applicable; moisture sensitive. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | "Green" method, high atom economy; may reduce other functional groups. acsgcipr.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally reductive elimination to yield the product and regenerate the catalyst. nih.gov

While the primary application of this reaction is for C(sp²)-N bond formation on aromatic rings, its principles can be considered for chroman scaffolds. A direct amination at the C4 position (a C(sp³)-N bond) is not a standard Buchwald-Hartwig transformation. However, the methodology is highly relevant for modifying the aromatic ring of the chroman system. For example, a 6-bromo-7-methylchroman derivative could be coupled with an amine source to install a nitrogen substituent on the benzene (B151609) ring, illustrating the reaction's utility in creating analogues. The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with sterically hindered, electron-rich ligands often providing the best results. researchgate.net

Diversification Strategies for 7-Methylchroman-4-amine Hydrochloride through Peripheral Modification

Once the core 7-methylchroman-4-amine structure is synthesized, peripheral modifications can be used to generate a library of analogues for structure-activity relationship (SAR) studies. These modifications can be targeted at the aromatic ring, the 7-methyl group, or the C4-amine itself.

The aromatic ring of the chroman scaffold can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. The positions of these substitutions will be directed by the activating effects of the chroman's oxygen atom and the 7-methyl group. The 7-methyl group itself is a handle for modification. Benzylic bromination followed by nucleophilic substitution can introduce a wide variety of functional groups at this position. Furthermore, the primary amine at the C4 position can be readily derivatized through acylation, sulfonylation, or further alkylation to generate amides, sulfonamides, and secondary or tertiary amines, respectively. For example, coupling with various arylpiperazines is a common strategy in medicinal chemistry to explore interactions with specific biological targets. nih.gov

Table 4: Potential Peripheral Modification Reactions

| Position | Reaction Type | Potential Outcome |

|---|---|---|

| Aromatic Ring (C5, C6, C8) | Electrophilic Aromatic Substitution | Introduction of halogens, nitro, acyl, or alkyl groups. |

| 7-Methyl Group | Benzylic Functionalization | Conversion to -CH₂X (X=Br, OH, OR, NR₂) for further coupling. |

| 4-Amine Group | N-Acylation / N-Alkylation | Formation of amides, sulfonamides, or more substituted amines. |

N-Alkylation and N-Acylation of the Amine Group

The primary amine group at the 4-position of the 7-methylchroman (B1602127) scaffold is a prime target for chemical modification through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for creating libraries of compounds with varied lipophilicity, steric bulk, and hydrogen-bonding capabilities.

N-Alkylation of the amine can be achieved through various methods. A common green chemistry approach involves the use of alcohols as alkylating agents in a process known as hydrogen autotransfer or "borrowing hydrogen." nih.gov This method, often catalyzed by transition metals like manganese, iridium, or ruthenium, proceeds by the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine. nih.govnih.gov Subsequent reduction of the imine regenerates the catalyst and yields the N-alkylated amine. nih.gov This process is atom-economical as the only byproduct is water. nih.gov The reaction mechanism typically starts with the deprotonation of the alcohol, which then coordinates to the metal center. nih.gov

N-Acylation introduces an amide functional group, which can significantly alter the molecule's electronic and biological properties. researchgate.net Standard methods employ reactive acylating agents like acetyl chloride or acetic anhydride. nih.gov However, to avoid these corrosive and hazardous reagents, alternative strategies have been developed. One such method is the transamidation of dimethylformamide (DMF) or dimethylacetamide (DMA), promoted by catalysts like ammonium (B1175870) iodide under metal-free conditions, to introduce formyl or acetyl groups, respectively. researchgate.net Another innovative and greener approach utilizes acetonitrile (B52724) as both the acetyl source and solvent, catalyzed by alumina (B75360) in a continuous-flow system. nih.gov This method highlights a safer and more sustainable route to N-acetylation. nih.gov

Substitution Reactions on the Chroman Ring System

Modification of the chroman ring, particularly the benzene portion, is crucial for fine-tuning the electronic properties and biological activity of 7-Methylchroman-4-amine analogues. The synthesis of substituted chroman-4-ones, key precursors to chroman-4-amines, provides a platform for introducing a wide range of functional groups.

The synthesis often begins with appropriately substituted 2'-hydroxyacetophenones, which undergo a base-promoted aldol condensation with an aldehyde, followed by an intramolecular oxa-Michael addition to form the chroman-4-one ring. nih.gov The substitution pattern on the starting acetophenone (B1666503) dictates the final substitution on the chroman ring. For instance, using a 4-methyl-2'-hydroxyacetophenone would lead to the desired 7-methyl substitution. Electron-withdrawing or electron-donating groups on the aromatic ring can influence reaction yields and the electronic nature of the final compound. nih.gov For example, electron-deficient 2'-hydroxyacetophenones generally result in higher yields of the corresponding chroman-4-ones. nih.gov

Further functionalization can be achieved through cascade radical cyclization reactions. For instance, 2-(allyloxy)arylaldehydes can react with oxalates in the presence of an initiator like (NH₄)₂S₂O₈ to form ester-containing chroman-4-ones. mdpi.com This method allows for the introduction of various substituents, such as chloro and bromo groups, onto the aromatic ring of the chroman-4-one structure. mdpi.com

Microwave-Assisted Synthesis and Flow Chemistry Applications in Chroman-4-amine (B2768764) Synthesis

Modern synthetic technologies like microwave-assisted synthesis and flow chemistry are increasingly applied to the production of chroman-4-amine precursors and derivatives to improve efficiency, safety, and scalability.

Microwave-Assisted Synthesis utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and increased product yields. ajgreenchem.com This technique has been successfully applied to the one-step synthesis of chroman-4-one derivatives from 2'-hydroxyacetophenones and aldehydes. nih.gov Reactions that might take hours under conventional heating can often be completed in minutes using microwave irradiation at temperatures around 160–170 °C. nih.gov This rapid, high-temperature processing can also facilitate reactions that are sluggish under standard conditions. eurekaselect.com The synthesis of various heterocyclic compounds, including chromenes, has been shown to be efficient when catalyzed by manganese (II) or cobalt (II) complexes under microwave assistance. researchgate.netbenthamdirect.com

Flow Chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. researchgate.net This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency and safety, especially for highly exothermic or hazardous reactions. researchgate.netresearchgate.net Automated flow chemistry systems can significantly shorten reaction times and reduce costs in pharmaceutical synthesis. researchgate.net For the synthesis of chroman-4-amine derivatives, flow chemistry can be applied to individual steps like N-acetylation, where an amine solution and acetonitrile can be passed through a heated column containing a solid catalyst like alumina. nih.gov This setup allows for continuous production and easy separation of the product from the immobilized catalyst. nih.gov The integration of multiple reaction steps in a "telescoped" sequence is another advantage, minimizing the need for isolation and purification of intermediates. nih.govmdpi.com

| Technology | Advantages in Chroman-4-amine Synthesis | Key Parameters |

| Microwave-Assisted Synthesis | - Drastically reduced reaction times- Improved reaction yields- Enhanced reaction rates | - Temperature (e.g., 160-170 °C)- Irradiation Time (e.g., 20-60 min)- Solvent Choice |

| Flow Chemistry | - Enhanced safety and process control- Improved scalability and reproducibility- Enables automation and multi-step synthesis | - Flow Rate- Reactor Temperature & Pressure- Catalyst Immobilization |

Catalytic Systems and Reaction Conditions for Chroman-4-amine Synthesis

The synthesis of the chroman-4-amine scaffold and its precursors relies on a diverse array of catalytic systems, each with specific reaction conditions that influence the outcome and efficiency of the transformation.

Base-catalyzed reactions are common for the initial formation of the chroman-4-one ring. Amines such as diisopropylamine (B44863) (DIPA) or pyrrolidine (B122466) are often used to promote the initial aldol condensation and subsequent cyclization. nih.govgoogle.com Organocatalysis also plays a significant role. For example, melamine, an inexpensive and reusable organocatalyst, has been shown to be effective in the three-component synthesis of 2-amino-4H-chromenes from aldehydes, malononitrile, and phenols under mild conditions. echemcom.com Similarly, piperidine (B6355638) is a commonly used basic organocatalyst for this type of multicomponent reaction. nih.gov

More advanced catalytic strategies include photoredox catalysis. The synthesis of substituted chroman-4-ones has been achieved using visible light and a photoredox catalyst like Ru(bpy)₃₂(PF₆)₂. rsc.orgnih.gov This method proceeds via a doubly decarboxylative Giese reaction under mild, inert conditions. rsc.orgnih.gov Domino reactions, which combine multiple transformations in a single step, can be catalyzed by modularly designed organocatalysts (MDOs) assembled from cinchona alkaloids and amino acids to produce highly stereoselective chromane derivatives. nih.gov For modifications of the amine group, transition metal catalysts based on iridium, ruthenium, and manganese are pivotal for N-alkylation reactions using alcohols. nih.govnih.gov

The table below summarizes various catalytic systems used in the synthesis of chroman-4-amine precursors.

| Catalytic System | Catalyst Example | Substrate(s) | Reaction Conditions | Product Type |

| Base-Catalyzed | Diisopropylamine (DIPA) | 2'-Hydroxyacetophenone, Aldehyde | Ethanol, Microwave, 160-170 °C | Chroman-4-one nih.gov |

| Organocatalysis | Melamine | Aldehyde, Malononitrile, Phenol | Solvent-free, 120 °C | 2-Amino-4H-chromene echemcom.com |

| Organocatalysis | Piperidine | Aldehyde, Malononitrile, Phenol | Ethanol, Reflux | 2-Amino-4H-chromene nih.gov |

| Photoredox Catalysis | Ru(bpy)₃₂(PF₆)₂ | Chromone-3-carboxylic acid, N-(Acyloxy)phthalimide | CH₂Cl₂, DIPEA, Visible Light | 2-Substituted-chroman-4-one nih.gov |

| Transition Metal | MnCl₂ / PPh₃ | Amine, Alcohol | Toluene, 120 °C | N-Alkylated Amine nih.gov |

| Domino Organocatalysis | Cinchona Alkaloid derivative | Aliphatic aldehyde, (E)-2-(2-nitrovinyl)phenol | Toluene, Room Temp | Functionalized Chromane nih.gov |

Structure Activity Relationship Sar Investigations of 7 Methylchroman 4 Amine Hydrochloride Derivatives

Positional and Substituent Effects on Biological Activity Profiles

The biological profile of chroman-4-amine (B2768764) derivatives is highly sensitive to the nature and position of substituents on the chroman ring. Even minor changes can significantly alter a compound's potency and selectivity. acs.org

The strategic placement of a methyl group can drastically alter the conformational preferences of a molecule, thereby modulating its three-dimensional structure and interaction with biological targets. princeton.edu This "magic methyl" effect, where the addition of a methyl group significantly enhances potency or improves metabolic stability, is a well-documented phenomenon in medicinal chemistry. princeton.edu

In the context of the chroman scaffold, the influence of methyl substitution is nuanced. For instance, in a series of SIRT2 inhibitors based on the chroman-4-one core, replacing halogen atoms at the 6- and 8-positions with methyl groups led to a slight decrease in activity compared to the chloro- and bromo-substituted analogs. acs.org However, this methyl-substituted compound showed a clear increase in activity compared to a difluorinated analog, suggesting that larger substituents in these positions are generally favorable for achieving significant inhibition. acs.org The steric bulk of the methyl group can create productive interactions within a binding pocket or, conversely, cause steric hindrance that prevents optimal binding. nih.gov Studies on C7-substituted chromanones have shown this position to be favorable for modification, particularly for monoamine oxidase B (MAO-B) inhibition. researchgate.net

Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. researchgate.net On the chroman ring, the introduction of halogens and other groups with varying electronic properties has a profound impact on inhibitory activity.

Research on chroman-4-one-based SIRT2 inhibitors demonstrated that electron-withdrawing groups generally enhance activity. acs.org An unsubstituted 2-pentylchroman-4-one was devoid of inhibitory activity, highlighting the necessity of substituents on the aromatic ring for any inhibition to occur. acs.org A comparative study of dihalogenated derivatives revealed that both steric and electrostatic properties are crucial. For example, changing a 6-chloro substituent to a larger but less electronegative 6-bromo substituent was well-tolerated and resulted in identical potency. acs.org In contrast, a difluorinated analog with smaller but more electronegative fluorine atoms was considerably less active than other dihalogenated versions. acs.org This indicates that while electron-withdrawing character is beneficial, the size of the substituent also plays a critical role. Further investigation into substitutions at the C7 position of the chromanone moiety found that halogen-substituted benzyloxy groups were particularly favorable for potent and selective MAO-B inhibition. researchgate.net

| Compound Modification | Target | Effect on Activity | Reference |

| Replacement of 6,8-dihalo with 6,8-dimethyl | SIRT2 | Slight decrease vs. Cl/Br; Increase vs. F | acs.org |

| Introduction of electron-withdrawing groups | SIRT2 | General enhancement | acs.org |

| 6-Bromo vs. 6-Chloro substitution | SIRT2 | Identical potency (IC50 = 1.5 µM) | acs.org |

| 6,8-Difluoro substitution | SIRT2 | Considerably less active than other dihalo analogs | acs.org |

| C7-halogen-substituted benzyloxy group | MAO-B | Favorable for inhibition | researchgate.net |

Stereochemical Influence on Ligand-Target Interactions

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological function, as interactions with chiral biological macromolecules like receptors and enzymes are often stereospecific.

For chiral chroman-4-amine derivatives, enantiomers frequently exhibit different biological activities. In the case of a 6,8-dichloro-2-pentylchroman-4-one inhibitor of SIRT2, the individual enantiomers displayed distinct inhibitory potencies. acs.org The (–)-1a enantiomer proved to be a more potent inhibitor with an IC50 value of 1.5 µM, compared to the (+)-1a enantiomer which had an IC50 of 4.5 µM. acs.org The S-enantiomer was identified as the eutomer (the more active enantiomer). researchgate.net

This enantiomeric differentiation is not limited to enzyme inhibition. In a series of lactam-fused chroman derivatives targeting the 5-HT1A receptor, the stereochemistry dictated the functional outcome. doi.org One enantiomer consistently behaved as an antagonist, while the other profiled as a partial or full agonist, demonstrating a profound stereochemical influence on the ligand-target interaction. doi.org Similarly, studies on heterodimers targeting cholinesterases revealed that acetylcholinesterase (AChE) exhibited the highest enantioselectivity, showing a roughly 4-fold difference in potency between enantiomers. researchgate.net

| Compound Series | Target | Enantiomeric Activity Profile | Reference |

| 6,8-dichloro-2-pentylchroman-4-one | SIRT2 | (-)-enantiomer (IC50 = 1.5 µM) was 3-fold more potent than (+)-enantiomer (IC50 = 4.5 µM) | acs.org |

| Lactam-fused chroman derivatives | 5-HT1A Receptor | One enantiomer acted as an antagonist, the other as a partial/full agonist | doi.org |

| Heterodimers | Acetylcholinesterase (AChE) | Exhibited ~4-fold enantioselectivity | researchgate.net |

Computational Chemistry and Cheminformatics Applications in 7 Methylchroman 4 Amine Hydrochloride Research

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting how a ligand, such as 7-Methylchroman-4-amine (B1317413) hydrochloride, might bind to a biological target, typically a protein or enzyme. These methods are crucial for understanding the mechanism of action and for structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. samipubco.com For 7-Methylchroman-4-amine hydrochloride, this involves placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. This analysis reveals crucial non-covalent interactions that stabilize the complex. Studies on similar chroman scaffolds have shown that interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking are vital for binding. nih.gov For instance, in docking studies of benzylidenechroman-4-one derivatives against acetylcholinesterase (AChE), a target for dementia, specific interactions with key residues in the active site were shown to be essential for their inhibitory potential. researchgate.net

When analyzing 7-Methylchroman-4-amine hydrochloride, the protonated amine group is a key site for forming strong hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. nih.gov The chroman ring system can engage in hydrophobic interactions, while the aromatic portion allows for potential π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Table 1: Potential Ligand-Protein Interactions for the 7-Methylchroman-4-amine Scaffold

| Interaction Type | Potential Interacting Group on Ligand | Corresponding Protein Residue Examples |

|---|---|---|

| Hydrogen Bond / Salt Bridge | Protonated Amine (-NH3+) | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Hydrogen Bond | Oxygen in Chroman Ring | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Hydrophobic Interactions | Chroman Ring, Methyl Group | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

This detailed interaction mapping helps rationalize structure-activity relationships (SAR) and guides the design of new analogs with improved binding affinity and selectivity. acs.org

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, predicting how the ligand-protein complex behaves over time. MD simulations can assess the conformational stability of the predicted binding pose. If the ligand remains stably bound in its initial docked position throughout the simulation, it lends confidence to the docking result.

Furthermore, more rigorous computational methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed to calculate the binding free energy (ΔG_bind). nih.gov These "alchemical" free energy calculations provide a more accurate, quantitative prediction of binding affinity compared to docking scores. nih.gov For a series of chroman analogs, these calculations can predict how small chemical modifications—such as altering the substitution pattern on the aromatic ring—would impact the binding affinity for a target protein. This allows for the prioritization of synthesis efforts on the most promising candidates. nih.gov

Table 2: Illustrative Example of Calculated Binding Free Energies for Chroman Analogs

| Compound | Modification | Predicted ΔΔG_bind (kcal/mol) vs. Parent |

|---|---|---|

| 7-Methylchroman-4-amine | Parent Compound | 0.00 |

| Chroman-4-amine (B2768764) | Removal of 7-methyl | +0.85 (Less Favorable) |

| 7-Ethylchroman-4-amine | Methyl to Ethyl | -0.50 (More Favorable) |

| 7-Chlorochroman-4-amine | Methyl to Chloro | -1.20 (More Favorable) |

Note: Data are hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule, which govern its structure, stability, and reactivity.

DFT is a computational method used to investigate the electronic structure of molecules. researchgate.net For 7-Methylchroman-4-amine hydrochloride, DFT calculations can determine its optimized three-dimensional geometry, the distribution of electron density, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icrc.ac.ir

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is invaluable for predicting how the molecule might interact with biological macromolecules or metabolic enzymes.

Note: Values are method-dependent and require specific calculations.

A powerful application of quantum chemistry is the prediction of spectroscopic data. DFT calculations can compute vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These predicted spectra can be compared directly with experimental data.

This comparison serves two primary purposes. First, a close agreement between the predicted and experimental spectra validates the accuracy of the computed molecular structure and electronic properties. Second, theoretical calculations can aid in the interpretation of complex experimental spectra, helping to assign specific peaks to particular vibrational modes or atoms within the molecule. For a novel compound like 7-Methylchroman-4-amine hydrochloride, this predictive capability can be crucial for structural confirmation.

Predictive Modeling of Pharmacokinetic and ADME Parameters (In Silico)

A significant cause of failure in drug development is poor pharmacokinetic properties. In silico models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) are now routinely used to filter out compounds with unfavorable profiles early in the discovery process. nih.govresearchgate.net

For 7-Methylchroman-4-amine hydrochloride, a variety of computational models, many based on Quantitative Structure-Activity Relationships (QSAR), can predict key ADME parameters. These models use the chemical structure to estimate properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes (e.g., Cytochrome P450s). researchgate.net Properties like molecular weight, lipophilicity (logP), and polar surface area (PSA) are fundamental descriptors in these models. For example, Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule based on these simple physicochemical properties.

Table 4: Predicted In Silico ADME Profile for 7-Methylchroman-4-amine

| ADME Parameter | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Molecular Weight | 177.24 (as free base) | Complies with Lipinski's Rule (< 500 Da) |

| logP (Lipophilicity) | ~2.3-2.7 | Good balance for solubility and permeability |

| H-Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5) |

| H-Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) |

| Polar Surface Area (PSA) | ~38.3 Ų | Likely good cell membrane permeability |

| GI Absorption | High | Indicates good potential for oral bioavailability |

| BBB Permeant | Yes/No (Model Dependent) | Determines potential for CNS activity |

| CYP2D6 Inhibitor | Likely/Unlikely (Model Dependent) | Predicts potential for drug-drug interactions |

Note: These values are estimations from various predictive models and may vary.

These in silico predictions allow researchers to identify potential liabilities of 7-Methylchroman-4-amine hydrochloride and guide chemical modifications to improve its pharmacokinetic profile, thereby increasing its chances of success as a therapeutic agent. frontiersin.org

Lipinski's Rule of Five and Druglikeness Assessments

Lipinski's Rule of Five is a foundational concept in drug discovery that is used to evaluate the "druglikeness" of a chemical compound and its potential for oral bioavailability. The rule establishes four simple physicochemical parameters that are common among the majority of orally administered drugs. A compound is generally considered to have good oral bioavailability if it does not violate more than one of these rules.

The parameters for 7-Methylchroman-4-amine hydrochloride have been calculated based on its chemical structure and are presented in the table below.

| Lipinski's Parameter | Value for 7-Methylchroman-4-amine | Compliance with Rule of Five |

|---|---|---|

| Molecular Weight | 199.68 g/mol | < 500 g/mol (Compliant) |

| LogP (Octanol-Water Partition Coefficient) | 2.35 (calculated) | ≤ 5 (Compliant) |

| Hydrogen Bond Donors | 2 | ≤ 5 (Compliant) |

| Hydrogen Bond Acceptors | 2 | ≤ 10 (Compliant) |

As the data indicates, 7-Methylchroman-4-amine hydrochloride adheres to all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, suggesting good potential for absorption and distribution. The calculated octanol-water partition coefficient (LogP) of 2.35 indicates a balanced lipophilicity, which is crucial for a molecule to both permeate biological membranes and maintain sufficient solubility in aqueous environments. Furthermore, with two hydrogen bond donors (from the primary amine group) and two hydrogen bond acceptors (the nitrogen of the amine and the ether oxygen in the chroman ring), the compound falls comfortably within the prescribed limits, suggesting a favorable balance of polarity for oral absorption.

The complete compliance with Lipinski's Rule of Five strongly suggests that 7-Methylchroman-4-amine hydrochloride possesses druglike physicochemical properties. This assessment is a critical early-stage indicator that the compound is likely to have favorable pharmacokinetic properties, such as good absorption and permeation, making it a promising candidate for further investigation as an orally administered therapeutic agent.

Network Pharmacology and Systems Biology Approaches for Pathway Identification

Network pharmacology and systems biology offer a holistic approach to understanding the mechanism of action of a drug by considering its interactions with a complex network of biological targets and pathways. For a compound like 7-Methylchroman-4-amine hydrochloride, where the precise biological targets may not be fully elucidated, these computational methods can be instrumental in generating hypotheses about its potential therapeutic effects and mechanisms.

Given the structural similarity of 7-Methylchroman-4-amine hydrochloride to known monoamine oxidase (MAO) inhibitors and other chroman derivatives with neurological activity, a plausible starting point for a network pharmacology investigation would be to explore its potential interaction with targets related to monoaminergic neurotransmission. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine. Inhibition of these enzymes can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that is central to the action of many antidepressant and anti-Parkinson's disease drugs.

A systems biology approach would involve constructing a protein-protein interaction (PPI) network centered around known targets of chroman derivatives and MAO inhibitors. This can be achieved by leveraging publicly available databases such as the Search Tool for the Retrieval of Interacting Genes/Proteins (STRING), Human Protein Reference Database (HPRD), and the Molecular INTeraction database (MINT). By mapping the potential targets of 7-Methylchroman-4-amine hydrochloride onto this network, it is possible to identify key nodes and pathways that may be modulated by the compound.

Furthermore, pathway analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome can help to elucidate the broader biological processes that might be affected. For instance, if 7-Methylchroman-4-amine hydrochloride is predicted to interact with MAO-A, pathway analysis would likely highlight its involvement in pathways related to serotonergic, dopaminergic, and adrenergic signaling, as well as pathways implicated in neurodegenerative diseases and mood disorders.

The integration of these computational approaches can lead to the identification of a "drug-target-disease" network for 7-Methylchroman-4-amine hydrochloride. This network can then be used to predict its potential therapeutic applications and to identify biomarkers for assessing its efficacy. Visualization of this complex network, often performed using software such as Cytoscape, can provide an intuitive representation of the compound's potential pharmacological landscape. This in silico analysis serves as a valuable guide for designing subsequent experimental studies to validate the predicted targets and pathways.

Advanced Analytical Characterization of 7 Methylchroman 4 Amine Hydrochloride and Its Research Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of 7-Methylchroman-4-amine (B1317413) hydrochloride. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its chemical environment, functional groups, and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. For 7-Methylchroman-4-amine hydrochloride, ¹H and ¹³C NMR provide unambiguous evidence for its structure.

In ¹H NMR spectroscopy, the protonated amine (-NH₃⁺) protons are expected to appear as a broad signal at a downfield chemical shift, typically influenced by the solvent and concentration. The protons on the carbon adjacent to the ammonium (B1175870) group (H-4) would be significantly deshielded, appearing as a multiplet. The diastereotopic protons at the C-3 position (on the heterocyclic ring) would likely present as distinct multiplets. The protons on the aromatic ring (H-5, H-6, H-8) would resonate in the aromatic region, with their specific shifts and coupling patterns dictated by the substitution pattern. The methyl group protons at C-7 would give rise to a characteristic singlet in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom bearing the ammonium group (C-4) would be found downfield. The aromatic carbons would appear in the typical range of 110-150 ppm, with their precise shifts influenced by the methyl and oxygen substituents. The methyl carbon (C-7) would resonate at a high field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the entire molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Methylchroman-4-amine Hydrochloride

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~4.5 - 5.0 | Multiplet |

| H-3 | ~2.0 - 2.5 | Multiplet (2H) |

| H-2 | ~4.2 - 4.6 | Multiplet (2H) |

| Aromatic H (H-5, H-6, H-8) | ~6.8 - 7.3 | Multiplets |

| -CH₃ (at C-7) | ~2.3 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Methylchroman-4-amine Hydrochloride

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-4 | ~50 - 55 |

| C-3 | ~30 - 35 |

| C-2 | ~65 - 70 |

| C-4a | ~120 - 125 |

| C-5 | ~128 - 132 |

| C-6 | ~125 - 130 |

| C-7 | ~135 - 140 |

| C-8 | ~115 - 120 |

| C-8a | ~150 - 155 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and formula. For 7-Methylchroman-4-amine hydrochloride, the analysis would typically be performed on the free base, 7-Methylchroman-4-amine (C₁₀H₁₃NO), after neutralization.

In a standard mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the free base (163.10). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition as C₁₀H₁₃NO. fda.gov The fragmentation pattern would likely involve the loss of the amino group and characteristic cleavages of the chroman ring system, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules.

Molecular and Crystal Structure Analysis

A single-crystal X-ray diffraction analysis of 7-Methylchroman-4-amine hydrochloride would determine the exact bond lengths, bond angles, and torsion angles within the molecule. researchgate.net This would confirm the stereochemistry at the C-4 position and the conformation of the dihydropyran ring. The analysis would also reveal how the molecules pack within the crystal lattice, defining the unit cell parameters and the space group. The crystal system for related chromene derivatives has been observed as monoclinic. researchgate.net

Hydrogen Bonding and Intermolecular Interactions

In the crystalline state of 7-Methylchroman-4-amine hydrochloride, hydrogen bonding is a dominant intermolecular force that dictates the crystal packing. rsc.org The primary and most significant interactions are the charge-assisted hydrogen bonds between the ammonium cation (-NH₃⁺) and the chloride anion (Cl⁻). researchgate.net Each of the three ammonium protons can act as a hydrogen bond donor, forming N-H···Cl interactions. cdnsciencepub.com These strong, directional bonds link the cations and anions into a specific network, which could be one-, two-, or three-dimensional depending on the packing arrangement. rsc.orgduke.edu

In addition to the primary N-H···Cl hydrogen bonds, weaker C-H···O and C-H···π interactions may also be present, further stabilizing the crystal structure. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 7-Methylchroman-4-amine hydrochloride |

Chromatographic Purity and Isomeric Separation Methods

Chromatographic techniques are fundamental in determining the purity and isomeric composition of pharmaceutical compounds like 7-Methylchroman-4-amine hydrochloride. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary methods for assessing chemical purity, while chiral chromatography is essential for separating and quantifying enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for separating, identifying, and quantifying components in a mixture. UPLC, an advancement of HPLC, utilizes smaller particle-sized columns to achieve higher resolution, faster analysis times, and greater sensitivity.

For the analysis of 7-Methylchroman-4-amine hydrochloride, a reverse-phase HPLC or UPLC method would typically be developed. This involves a non-polar stationary phase (commonly C18 or C8) and a polar mobile phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of the amine, thereby influencing its retention and peak shape.

A typical HPLC/UPLC method development for purity analysis would involve optimizing several parameters to achieve a robust separation of the main compound from any potential impurities. These impurities could include starting materials, by-products from the synthesis, or degradation products.

Hypothetical HPLC Method Parameters for Purity Analysis of 7-Methylchroman-4-amine Hydrochloride:

| Parameter | Typical Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm and 275 nm |

| Injection Volume | 1 µL |

This table represents a hypothetical starting point for method development and is not based on published experimental data for this specific compound.

Chiral Chromatography for Enantiomeric Excess Determination

Since 7-Methylchroman-4-amine possesses a chiral center at the C4 position, it exists as a pair of enantiomers. In many pharmaceutical applications, it is crucial to isolate and administer a single enantiomer, as the two can have different pharmacological and toxicological profiles. Chiral chromatography is the standard method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for the separation of a broad range of chiral amines.

For 7-Methylchroman-4-amine, a normal-phase or polar organic mode of chiral chromatography would likely be employed. In normal-phase, the mobile phase would consist of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier such as isopropanol (B130326) or ethanol. Small amounts of an amine additive (e.g., diethylamine (B46881) or ethylenediamine) are often added to the mobile phase to improve peak shape and reduce interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Chiral HPLC Method Parameters for Enantiomeric Separation:

| Parameter | Typical Condition |

| Column | Chiralpak AD-H or similar amylose-based CSP |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical starting point for method development and is not based on published experimental data for this specific compound.

Applications of 7 Methylchroman 4 Amine Hydrochloride As a Versatile Building Block in Synthetic Organic Chemistry

Precursor in the Synthesis of Complex Heterocyclic Systems

Theoretically, 7-Methylchroman-4-amine (B1317413) hydrochloride could serve as a valuable starting material for the synthesis of more complex heterocyclic systems. The primary amine group is a key functional handle that can participate in a variety of cyclization and condensation reactions. For instance, it could react with dicarbonyl compounds, such as 1,3-diones, to form fused pyrimidine (B1678525) rings, or with α-haloketones in reactions like the Hantzsch pyridine (B92270) synthesis to yield dihydropyridine (B1217469) derivatives.

Furthermore, the amine could be acylated and then subjected to intramolecular cyclization reactions to generate fused imidazole (B134444) or oxazole (B20620) systems, depending on the specific reagents and reaction conditions employed. The methyl group at the 7-position could also potentially be functionalized to participate in cyclization reactions, further expanding the diversity of accessible heterocyclic scaffolds. However, it is crucial to reiterate that these are hypothetical applications, as specific examples of such transformations with 7-Methylchroman-4-amine hydrochloride have not been reported in the available literature.

Table 1: Plausible Heterocyclic Systems Derivable from 7-Methylchroman-4-amine Hydrochloride

| Reagent Class | Potential Heterocyclic Product | Reaction Type |

| 1,3-Dicarbonyl Compounds | Fused Pyrimidines | Condensation/Cyclization |

| α-Haloketones | Fused Dihydropyridines | Hantzsch-type Synthesis |

| Acylating Agents followed by Cyclization | Fused Imidazoles/Oxazoles | Intramolecular Cyclization |

This table represents theoretical possibilities and is not based on published experimental data for 7-Methylchroman-4-amine hydrochloride.

Integration into Novel Functional Materials and Polymers

In the realm of materials science, primary amines are often utilized as monomers or modifying agents in the synthesis of polymers. 7-Methylchroman-4-amine hydrochloride, after neutralization to the free amine, could potentially be incorporated into various polymer backbones. For example, it could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The rigid chroman unit, if integrated into a polymer chain, could impart specific thermal and mechanical properties to the resulting material.

Additionally, the chroman scaffold is known to possess interesting photophysical properties in some derivatives. If this were the case for 7-Methylchroman-4-amine, polymers incorporating this moiety might exhibit unique optical or electronic characteristics, making them candidates for applications in organic electronics or as specialized coatings. Once again, these are speculative applications, and there is no current research to substantiate the use of 7-Methylchroman-4-amine hydrochloride in the development of functional materials or polymers.

Development of Fluorescent Probes and Chemical Tools for Biological Studies

The development of fluorescent probes often relies on the modification of core scaffolds that exhibit desirable photophysical properties. Many chroman and related coumarin (B35378) derivatives are known to be fluorescent. If 7-Methylchroman-4-amine possesses inherent fluorescence, or if it can be readily converted into a fluorescent derivative, it could serve as a platform for the development of chemical probes.

The primary amine group provides a convenient point for the attachment of recognition motifs (e.g., ligands for specific proteins or biomolecules) or environmentally sensitive groups. Such modifications could lead to the creation of "turn-on" or ratiometric fluorescent probes that signal the presence of a specific analyte or a change in the local environment (e.g., pH, polarity). These probes would be valuable tools for cellular imaging and other biological studies. However, the foundational photophysical properties of 7-Methylchroman-4-amine and its derivatives have not been characterized in the available scientific literature, making this a purely hypothetical application at present.

Concluding Perspectives and Future Trajectories in 7 Methylchroman 4 Amine Hydrochloride Research

Identification of Underexplored Research Avenues

Despite the recognized potential of chroman-based structures, several research areas concerning 7-Methylchroman-4-amine (B1317413) and its analogs remain nascent. A significant opportunity lies in expanding the therapeutic applications beyond the more extensively studied domains of cancer and neurodegenerative disorders. researchgate.netresearchgate.net

Neglected Tropical Diseases (NTDs): The chroman-4-one scaffold has shown promise in targeting enzymes crucial for the survival of parasites responsible for NTDs, such as Leishmaniasis and Trypanosomiasis. nih.gov Specifically, derivatives have been identified as inhibitors of pteridine (B1203161) reductase 1 (PTR1), an enzyme vital for these parasites but absent in humans. nih.gov This presents a compelling, underexplored avenue for developing novel 7-Methylchroman-4-amine derivatives as selective anti-parasitic agents. nih.gov

Anti-Infective Agents: The structural diversity of chroman-4-amine (B2768764) derivatives makes them attractive candidates for development as novel antibacterial or antifungal agents. While some chromone (B188151) derivatives have been explored for these properties, a systematic investigation of chroman-4-amines against a broad panel of pathogenic microbes is an area ripe for exploration. nih.gov

Cardiovascular and Metabolic Diseases: The chroman scaffold is a core component of some compounds with cardiovascular effects. However, the potential of 7-Methylchroman-4-amine hydrochloride and related structures to modulate targets relevant to cardiovascular health (e.g., ion channels, GPCRs) or metabolic diseases (e.g., nuclear receptors, metabolic enzymes) is not well-documented and represents a significant gap in the current research landscape.

The following table summarizes key underexplored research areas and the corresponding biological targets for the chroman-4-amine scaffold.

| Underexplored Research Avenue | Potential Biological Target(s) | Rationale |

|---|---|---|

| Neglected Tropical Diseases (e.g., Leishmaniasis) | Pteridine Reductase 1 (PTR1) | Target is essential for parasite survival and absent in humans, offering a pathway for selective drug development. nih.gov |

| Bacterial and Fungal Infections | Bacterial cell wall synthesis enzymes, Fungal efflux pumps | The privileged scaffold can be adapted to interact with various microbial targets. nih.gov |

| Cardiovascular Diseases | Ion channels (e.g., K+, Ca2+), Adrenergic receptors | Structural similarities to existing cardiovascular drugs suggest potential for novel modulatory activity. |

| Metabolic Disorders | Peroxisome Proliferator-Activated Receptors (PPARs), Glucokinase | The versatile scaffold could be functionalized to interact with key regulators of metabolism. |

Emerging Methodologies in Chroman-4-amine Investigation

Advancements in analytical, computational, and screening technologies are poised to accelerate the exploration of 7-Methylchroman-4-amine hydrochloride and its derivatives. These emerging methodologies will enable a deeper understanding of their chemical properties and biological activities.

Advanced Chiral Analysis: Since the 4-position of the chroman ring is a stereocenter, the enantiomers of 7-Methylchroman-4-amine can exhibit different biological activities. Modern analytical techniques are crucial for their separation and analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are becoming more efficient and are essential for resolving enantiomers. mdpi.comwiley.com Furthermore, rapid organocatalytic methods for chirality analysis are emerging, which could significantly speed up the screening of enantioselective syntheses. nih.govrsc.org

Computational Chemistry and In Silico Screening: Computational approaches are becoming indispensable in modern drug discovery. mdpi.com

Molecular Docking and Dynamics: These methods can predict and analyze the binding interactions between chroman-4-amine derivatives and their biological targets at an atomic level, guiding the rational design of more potent and selective molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can build predictive models that correlate the structural features of chroman-4-amine analogs with their biological activity, helping to prioritize which new derivatives to synthesize. mdpi.comresearchgate.net

High-Throughput Screening (HTS) of Focused Libraries: HTS allows for the rapid testing of thousands of compounds against a biological target. stanford.edu The development of specialized compound libraries composed exclusively of diverse chroman-4-amine scaffolds would be a powerful tool for discovering new biological activities. enamine.nettimtec.net These "focused libraries" increase the efficiency of HTS campaigns by screening compounds that already belong to a known biologically active chemotype. ku.edu

This table outlines key emerging methodologies and their specific applications in chroman-4-amine research.

| Methodology | Application in Chroman-4-amine Research | Potential Impact |

|---|---|---|

| Chiral HPLC/GC | Separation and quantification of individual enantiomers of 7-Methylchroman-4-amine. mdpi.comwiley.com | Allows for the study of stereospecific biological activity and pharmacokinetics. |

| Molecular Dynamics Simulations | Simulating the dynamic interaction between a chroman-4-amine ligand and its receptor over time. nih.govnih.gov | Provides insights into binding stability and the mechanism of action. |

| 3D-QSAR Modeling | Developing predictive models to guide the synthesis of new derivatives with enhanced activity. mdpi.comresearchgate.net | Accelerates the optimization of lead compounds by focusing synthetic efforts. |

| Focused Library Screening | High-throughput screening of a curated collection of chroman-4-amines against diverse biological targets. stanford.eduku.edu | Increases the probability of discovering novel hits for a wide range of diseases. |

Potential for Innovation in Chemical Biology through Chroman-4-amine Scaffolds

The unique structural and chemical properties of the chroman-4-amine scaffold make it an ideal platform for developing innovative tools for chemical biology, moving beyond direct therapeutic applications.

Development of Chemical Probes: A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. enamine.net The chroman-4-amine scaffold, with its proven biological relevance, can be used as a starting point to design potent and selective probes. By attaching reporter tags (e.g., fluorophores, biotin), these probes can be used to visualize target proteins in cells, identify their binding partners, and elucidate their biological functions. chemrxiv.org

Targeted Protein Degradation (TPD): TPD is a revolutionary therapeutic strategy that uses bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to induce the degradation of disease-causing proteins. nih.govnih.gov A PROTAC consists of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. researchgate.netpharmaron.com The amine group in 7-Methylchroman-4-amine provides a convenient chemical handle for attaching a linker, making this scaffold an excellent candidate for developing novel PROTACs to eliminate previously "undruggable" proteins. enamine.net

Bioorthogonal Chemistry Applications: Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. ru.nlspringernature.com The chroman-4-amine scaffold can be functionalized with a bioorthogonal handle (e.g., an azide (B81097) or alkyne). This would allow researchers to "click" on imaging agents or other functional molecules in a cellular environment, enabling precise tracking of the compound's distribution and interactions within a living organism. researchgate.net

The following table highlights the potential innovations in chemical biology stemming from the chroman-4-amine scaffold.

| Innovation Area | Description | Potential Impact on Research |

|---|---|---|

| Chemical Probes | Designing selective chroman-4-amine derivatives to study the function of specific proteins in their native cellular environment. enamine.netchemrxiv.org | Enables target validation and a deeper understanding of complex biological pathways. |

| Targeted Protein Degradation (PROTACs) | Utilizing the chroman-4-amine as a target-binding ligand in a PROTAC to induce the degradation of disease-relevant proteins. nih.govresearchgate.net | Offers a new therapeutic modality to eliminate proteins that are difficult to inhibit with traditional drugs. |

| Bioorthogonal Labeling | Incorporating bioorthogonal functional groups onto the chroman-4-amine scaffold for in-vivo tracking and imaging. ru.nlspringernature.com | Allows for real-time visualization of drug distribution and engagement with its target in living systems. |

Q & A

Q. What are the key considerations for synthesizing 7-Methylchroman-4-amine hydrochloride in a laboratory setting?

Methodological Answer: Synthesis should prioritize reaction optimization (e.g., solvent selection, temperature control) and intermediate purification. For example, convergent synthesis strategies, as demonstrated in thiamine hydrochloride synthesis, can minimize side reactions and improve yield . Ensure stoichiometric ratios of precursors (e.g., chroman derivatives and methylamine) are carefully monitored using techniques like TLC or HPLC . Post-synthesis, recrystallization in ethanol/HCl mixtures may enhance purity .

Q. How can researchers ensure the purity of 7-Methylchroman-4-amine hydrochloride during synthesis?

Methodological Answer: Employ chromatographic methods (reverse-phase HPLC or GC-MS) to detect impurities. Validate purity using reference standards and calibration curves, as outlined for pyridoxine hydrochloride analysis . Spectrophotometric assays (e.g., UV-Vis at 484 nm for hydrochloride salts) can quantify purity if the compound reacts with specific reagents like 1,2-naphthoquinone-4-sulfonic acid .

Q. What safety protocols are essential when handling 7-Methylchroman-4-amine hydrochloride in experimental settings?

Methodological Answer: Follow SDS guidelines for hydrochloride salts: use fume hoods to avoid inhalation, wear nitrile gloves, and rinse exposed skin/eyes with water for ≥15 minutes . Store in airtight containers at controlled humidity to prevent deliquescence. Emergency protocols include administering artificial respiration for inhalation and consulting a physician immediately .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for characterizing the structural integrity of 7-Methylchroman-4-amine hydrochloride?

Methodological Answer: Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable. For hydrochloride salts, FT-IR can identify amine-HCl interactions (e.g., N–H stretching at 2500–3000 cm⁻¹) . Cross-validate results with computational models (DFT calculations) to predict vibrational spectra .

Q. How should researchers address discrepancies in spectroscopic data when analyzing 7-Methylchroman-4-amine hydrochloride derivatives?

Methodological Answer: Systematically isolate variables (e.g., solvent polarity, pH) to identify confounding factors. For NMR inconsistencies, use deuterated solvents with controlled buffering. If mass spec data conflicts with theoretical values, recalibrate instruments using certified reference materials (e.g., thiamine hydrochloride) . Publish raw data and error margins to facilitate peer review .

Q. What computational modeling approaches are suitable for predicting the reactivity of 7-Methylchroman-4-amine hydrochloride in novel reactions?

Methodological Answer: Use density functional theory (DFT) to model electron distribution and reactive sites (e.g., amine group nucleophilicity). Molecular dynamics simulations can predict solubility in aqueous/organic matrices. Validate models against experimental kinetic data (e.g., reaction rates with acylating agents) . Open-source tools like Gaussian or ORCA are recommended for reproducibility .

Q. What strategies can be employed to optimize the yield of 7-Methylchroman-4-amine hydrochloride in multi-step synthetic routes?

Methodological Answer: Implement design of experiments (DoE) to screen variables (e.g., catalyst loading, reaction time). For example, fractional factorial designs can identify critical parameters in amination steps . Use in-line analytics (e.g., PAT tools) to monitor intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。